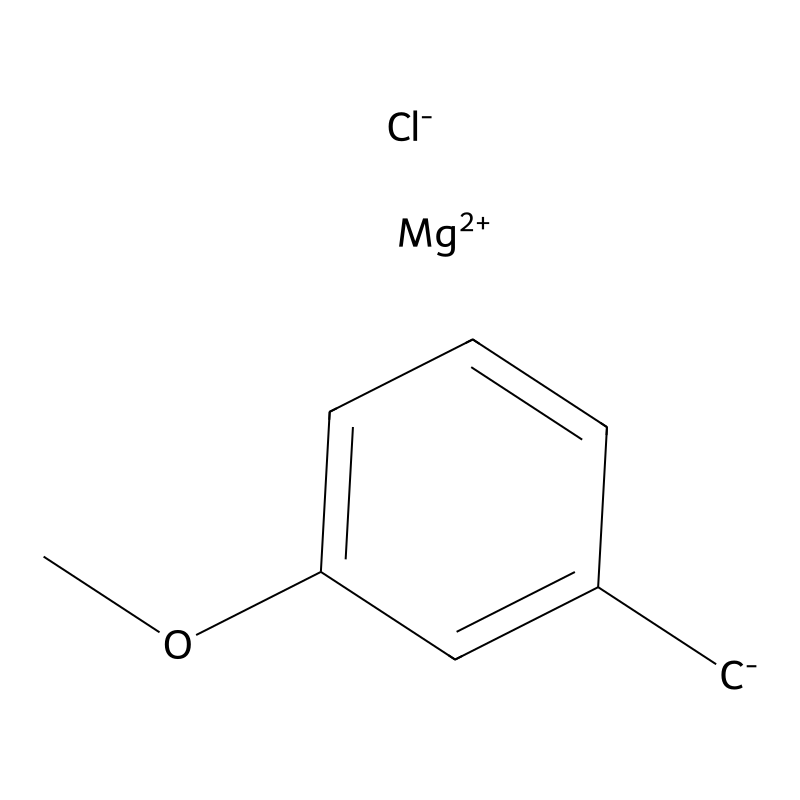

3-Methoxybenzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

-Methoxybenzylmagnesium chloride (3-MBzMgCl) finds application in organic synthesis as a Grignard reagent. Grignard reagents are organometallic compounds containing a magnesium-carbon bond (Mg-C) that acts as a nucleophile. 3-MBzMgCl reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction is particularly useful for introducing a 3-methoxybenzyl group (C6H4CH2OCH3) into organic molecules. The 3-methoxybenzyl group can serve various purposes in organic synthesis, such as:

- Protecting groups: The 3-methoxybenzyl group can be introduced as a protecting group to temporarily mask a reactive functional group during a synthesis. The protecting group can then be later removed under specific conditions to reveal the original functional group. PubChem: 3-Methoxybenzylmagnesium chloride, CID 11263864:

- Modulating reactivity: The presence of the methoxy group (-OCH3) in the 3-methoxybenzyl group can influence the reactivity of the molecule. This can be advantageous in controlling the regioselectivity (directing the reaction to a specific site) and stereoselectivity (controlling the formation of stereoisomers) of subsequent reactions.

Commercially, 3-MBzMgCl is often available as a solution in an organic solvent, typically tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). These solutions are preferred due to the air and moisture sensitivity of Grignard reagents.

Current Research Applications

While detailed research specific to 3-Methoxybenzylmagnesium chloride might be limited due to the availability of other Grignard reagents, ongoing research in organic synthesis explores Grignard reagents for various applications, including:

- Synthesis of complex natural products: Complex natural products often possess unique biological properties. Grignard reagents can be employed as building blocks in the synthesis of these intricate molecules.

- Development of new pharmaceuticals: Grignard reagents can be used to introduce functional groups essential for pharmaceutical activity into drug candidates.

- Materials science applications: Grignard reagents can be involved in the synthesis of novel materials with desired properties, such as conductivity or optical characteristics.

3-Methoxybenzylmagnesium chloride is an organomagnesium compound with the formula CHClMgO. It is classified as a Grignard reagent, which are a group of highly reactive organometallic compounds formed by the reaction of magnesium with organic halides. This specific compound features a methoxy group (-OCH) attached to a benzyl moiety, providing unique reactivity and properties that are valuable in organic synthesis.

3-Methoxybenzylmagnesium chloride is typically encountered as a solution in tetrahydrofuran (THF) or other suitable solvents. It is sensitive to air and moisture, necessitating careful handling under inert atmospheres to prevent degradation or unwanted reactions with water or oxygen .

- Nucleophilic Addition: This compound can react with carbonyl compounds such as aldehydes and ketones to form alcohols. For example, it can react with formaldehyde to yield 3-methoxybenzyl alcohol.

- Reactions with Water: Upon exposure to water, 3-methoxybenzylmagnesium chloride will hydrolyze, producing the corresponding alcohol and magnesium hydroxide chloride:

- Formation of Other Organometallic Compounds: It can also react with other electrophiles, such as alkyl halides, leading to the formation of more complex organometallic species .

The synthesis of 3-methoxybenzylmagnesium chloride typically involves the reaction of magnesium turnings with 3-methoxybenzyl chloride in an anhydrous ether solvent such as tetrahydrofuran or diethyl ether. The general procedure can be outlined as follows:

- Preparation of the Reaction Mixture: In an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added to the solvent.

- Addition of Alkyl Halide: A solution of 3-methoxybenzyl chloride is slowly added to the mixture while stirring.

- Reaction Monitoring: The reaction is monitored for completion, often indicated by the disappearance of magnesium turnings.

- Isolation: The resulting organomagnesium compound is typically used immediately in subsequent reactions or can be stored under inert conditions .

3-Methoxybenzylmagnesium chloride finds applications primarily in organic synthesis, particularly in:

- Pharmaceutical Synthesis: As an intermediate in the preparation of various pharmaceuticals and biologically active compounds.

- Material Science: It may be used in polymerization reactions or as a precursor for other functionalized materials.

Its unique reactivity allows for the introduction of methoxybenzyl groups into organic frameworks, facilitating diverse synthetic pathways .

Interaction studies involving 3-methoxybenzylmagnesium chloride focus on its reactivity with various electrophiles and functional groups. These studies highlight its ability to form stable products when reacting with carbonyl-containing compounds, but also emphasize its sensitivity to moisture and air, which can lead to decomposition or unwanted side reactions.

Such studies are crucial for understanding how best to utilize this reagent in synthetic strategies while mitigating risks associated with its reactivity .

Several compounds share structural characteristics or functional roles similar to those of 3-methoxybenzylmagnesium chloride. Notable examples include:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Benzylmagnesium chloride | CHClMg | Simple benzyl group; widely used Grignard reagent |

| 4-Methoxybenzylmagnesium chloride | CHClMg | Similar structure; different methoxy position affects reactivity |

| Phenylmagnesium bromide | CHBrMg | Reacts similarly but uses bromine instead of chlorine |

| Allylmagnesium bromide | CHBrMg | Contains an allyl group; utilized for different synthetic pathways |

Uniqueness: The presence of the methoxy group at the meta position distinguishes 3-methoxybenzylmagnesium chloride from other similar compounds, potentially influencing its nucleophilicity and selectivity in reactions compared to its ortho or para counterparts.

Traditional Batch Synthesis Protocols

Magnesium Activation and Halide Substrate Preparation

The formation of 3-methoxybenzylmagnesium chloride requires careful preparation of both magnesium metal and the organic halide substrate. Magnesium activation represents a critical initial step that determines the success of subsequent organometallic formation [5] [6] [7]. The metal surface must be rendered reactive through removal of the passivating oxide layer that naturally forms upon exposure to atmospheric conditions [8].

Conventional activation methods employ chemical activators including iodine crystals or 1,2-dibromoethane [5] [9] [8]. The addition of a small iodine crystal to magnesium turnings generates magnesium iodide in situ, which facilitates oxide layer dissolution and exposes fresh metallic surface [9] [8]. This activation process typically requires heating to 70°C to overcome the initial induction period [10]. Alternative activation approaches utilize Rieke magnesium, a highly reactive form prepared through reduction of magnesium salts with alkali metals [5] [7] [11] [12]. Rieke magnesium circumvents traditional activation requirements and enables Grignard formation at significantly lower temperatures, including preparation of benzylic systems that typically undergo homocoupling reactions at elevated temperatures [12].

The halide substrate, 3-methoxybenzyl chloride, requires preparation from 3-methoxybenzaldehyde through established synthetic routes [13] [14] [15]. The most efficient preparation involves a three-step sequence beginning with 3-hydroxybenzaldehyde methylation using methyl sulfate in aqueous sodium hydroxide to yield 3-methoxybenzaldehyde [14] [15]. Subsequent reduction with potassium borohydride produces 3-methoxybenzyl alcohol, which undergoes chlorination with hydrochloric acid to afford 3-methoxybenzyl chloride with purities exceeding 99% [14] [15].

Alternative halide preparation methods utilize thionyl chloride treatment of 3-methoxybenzyl alcohol in dichloromethane with catalytic dimethylformamide [16]. This protocol involves dropwise addition of thionyl chloride at 0°C followed by room temperature stirring for one hour [16]. The reaction mixture undergoes aqueous workup with saturated sodium bicarbonate solution and extraction with dichloromethane [16].

Solvent Systems for Optimal Reagent Formation

Ethereal solvents play an indispensable role in Grignard reagent stabilization through coordination to the magnesium center [17] [18]. Tetrahydrofuran represents the most widely employed solvent system due to its superior coordinating ability and appropriate boiling point for temperature control [17] [19]. The solvent's dielectric constant of 7.6 and boiling point of 66°C provide optimal conditions for both reagent formation and subsequent reactions [17].

| Solvent | Boiling Point (°C) | Dielectric Constant | Advantages | Disadvantages |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 66 | 7.6 | High coordinating ability, wide temperature range | Moderate stability, peroxide formation |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Renewable source, higher boiling point, better stability | Lower availability, higher cost |

| Diethyl Ether | 34.6 | 4.3 | Traditional choice, good solvating properties | Low boiling point, limited temperature range |

| Dimethoxyethane (DME) | 85 | 7.2 | Strong chelating ability, enhanced stability | Higher viscosity, slower reaction rates |

2-Methyltetrahydrofuran has emerged as an environmentally sustainable alternative derived from renewable biomass sources [4] [20]. This solvent offers improved thermal stability and reduced peroxide formation compared to tetrahydrofuran, with a higher boiling point of 80°C enabling elevated reaction temperatures when required [4] [20]. The dielectric constant of 6.2 provides adequate solvation while maintaining compatibility with organomagnesium species [4].

Lithium chloride additives significantly enhance Grignard reagent reactivity through disruption of polymeric aggregates and improved solubility [21] [22]. The preparation of lithium chloride-tetrahydrofuran solutions involves stirring 42.3 grams of lithium chloride in 200 milliliters of dry tetrahydrofuran for one day, followed by addition of molecular sieves for water removal [23]. These "turbo-Grignard" formulations demonstrate enhanced reactivity toward challenging substrates and enable metal-halogen exchange reactions at ambient temperatures [21].

Temperature Control and Reaction Kinetics

Temperature control represents a fundamental aspect of safe and efficient Grignard synthesis due to the highly exothermic nature of organometallic formation [19] [24] [25]. Optimal reaction temperatures typically range from 0°C to 65°C depending on the specific synthetic phase and substrate reactivity [19] [10] [25].

| Synthesis Phase | Temperature Range (°C) | Critical Considerations | Monitoring Methods |

|---|---|---|---|

| Magnesium Activation | 0-25 | Prevent side reactions | IR thermometry |

| Initiation Period | 70-100 | Overcome oxide layer | Jacket temperature control |

| Main Reaction | 0-65 | Control exothermicity | Heat release calorimetry |

| Continuous Flow Processing | 25-60 | Optimize residence time | Inline temperature sensors |

| Quality Control Sampling | Ambient | Maintain reagent stability | Real-time spectroscopy |

The initiation phase requires heating to approximately 70°C to overcome the induction period associated with oxide layer removal [10] [25]. Once initiation occurs, characterized by visible gas evolution and color changes, the reaction mixture must be cooled to prevent runaway exothermic conditions [10] [25]. Calorimetric studies demonstrate that decreasing dosing rates from 2.0 to 0.5 grams per minute reduces thermal hazard classification from class 3 to class 1 [24].

Reaction kinetics studies reveal that Grignard formation follows complex mechanisms involving both mononuclear and dinuclear magnesium species [26]. Computational investigations indicate that the most reactive pathway involves dinuclear complexes with bridging chloride ligands, though mononuclear species may contribute under specific solvent conditions [26]. The dynamic role of coordinating solvents in modulating reaction barriers emphasizes the importance of maintaining appropriate solvent-to-substrate ratios [26].

Continuous Flow Synthesis Advancements

Telescoped Reactor Configurations

Continuous flow synthesis has revolutionized Grignard reagent preparation by providing enhanced temperature control, improved safety profiles, and reduced reaction times [27] [28] [29]. Telescoped reactor configurations enable sequential processing of multiple synthetic steps within a single continuous system, eliminating intermediate isolation and handling requirements [30] [28].

The fundamental design principle involves packed bed reactors containing activated magnesium metal through which organic halide solutions are continuously pumped [27] [29]. A typical configuration employs a double-walled cylindrical reactor with continuous oil circulation for precise temperature control [29]. The reactor contains magnesium shavings in deliberate excess to ensure rapid activation and consistent conversion rates [29].

| Reactor Type | Residence Time Range (min) | Throughput (mL/min) | Temperature Control | Conversion Efficiency (%) |

|---|---|---|---|---|

| Packed Bed Column | 2-10 | 0.1-5.0 | Jacket cooling | 85-95 |

| Telescoped CSTR Series | 5-30 | 1.0-20.0 | External heat exchangers | 90-99 |

| Microreactor Channel | 0.5-5 | 0.05-2.0 | Integrated heating elements | 80-90 |

| Tube-in-Tube Configuration | 10-60 | 0.5-10.0 | Countercurrent flow | 85-95 |

Advanced configurations incorporate multiple reactor modules in series to achieve complete conversion while maintaining manageable heat release rates [29]. Pilot plant installations have demonstrated processing capabilities up to 20 liters per hour of reactant solution with consistent product quality [29]. The modular design permits straightforward scale-up from laboratory to production quantities through parallel reactor operation [27].

Integrated analytical systems enable real-time monitoring of Grignard concentration through attenuated total reflection infrared spectroscopy [27]. This capability provides immediate feedback for process optimization and ensures consistent product quality throughout extended production runs [27]. The combination of continuous processing with inline analytics represents a significant advancement over traditional batch methods [27].

Residence Time Optimization Strategies

Residence time optimization constitutes a critical design parameter that directly influences conversion efficiency, product selectivity, and overall process economics [31]. Computational fluid dynamics modeling reveals that residence time distribution significantly affects reactor performance, particularly in microfluidic systems where wall effects become pronounced [31].

The relationship between residence time and conversion follows predictable kinetic models that can be optimized through systematic variation of flow rates and reactor dimensions [30] [27]. Laboratory scale studies demonstrate that residence times between 2-5 minutes typically provide optimal conversion for most benzyl halide substrates [30] [27]. However, more challenging substrates may require extended residence times up to 30 minutes to achieve complete conversion [28].

Flow rate optimization involves balancing conversion requirements against thermal management constraints [24] [27]. Higher flow rates provide improved heat transfer characteristics but may compromise conversion efficiency due to insufficient contact time [27]. Conversely, reduced flow rates enable complete conversion but may lead to thermal accumulation and safety concerns [24].

Advanced optimization strategies employ design of experiments approaches to systematically evaluate the interaction between residence time, temperature, and substrate concentration [28]. These studies have identified optimal operating windows that maximize conversion while maintaining acceptable thermal profiles [28]. The implementation of feedback control systems enables automatic adjustment of process parameters to maintain optimal performance under varying feed conditions [28].

Quality Control Measures

Titration Methods for Concentration Determination

Accurate determination of Grignard reagent concentration represents an essential quality control requirement for both research and production applications [32] [23] [33]. Multiple titration methodologies have been developed to accommodate different analytical requirements and substrate types [23] [34] [35].

The iodine-lithium chloride method has emerged as the most versatile and accurate technique for Grignard concentration determination [32] [23] [35]. This protocol involves dissolving 50 milligrams of iodine in 1.0 milliliter of 0.5 molar lithium chloride in tetrahydrofuran solution [32] [23]. The Grignard reagent is then added dropwise until the characteristic brown iodine color disappears, indicating complete consumption [23] [35]. This method provides accuracy within ±0.02 molar and is applicable to all types of Grignard reagents [23].

| Method | Reagent Concentration | Detection Method | Accuracy (±) | Applicability |

|---|---|---|---|---|

| Iodine/Lithium Chloride | 50 mg I₂ in 1 mL THF | Color change (brown to colorless) | 0.02 M | Universal for RMgX |

| Diphenylacetic Acid | 50 mg in 1 mL THF | Visual endpoint | 0.01 M | Alkyl lithium and RMgX |

| Acetophenone Spectrophotometric | Excess acetophenone | UV absorption at 243 nm | 0.002 M | All Grignard types |

| Phenanthroline Colorimetric | 1 M s-butanol in xylenes | Red to colorless transition | 0.05 M | General organometallics |

| Acid-Base Hydrolysis | Dilute HCl | Phenolphthalein indicator | 0.05 M | Simple Grignards |

Alternative colorimetric titration employs phenanthroline indicator dissolved in the Grignard solution, producing a characteristic blood-red coloration [33]. Titration with 1 molar s-butanol in xylenes causes color transition from red to colorless or pale yellow at the endpoint [33]. This method proves particularly effective for lithium reagents and provides reliable results with proper technique [33].

Classical acid-base titration remains useful for routine analysis despite lower selectivity [34] [33]. The method involves hydrolysis of a measured Grignard aliquot with distilled water, followed by titration of the resulting magnesium hydroxide solution with standardized hydrochloric acid [33]. Phenolphthalein indicator enables visual endpoint detection, though accuracy is limited to approximately ±0.05 molar [33].

Spectrophotometric Analysis Techniques

Spectrophotometric methods offer superior precision and selectivity compared to classical titration approaches, particularly for automated quality control systems [34] [36] [37]. The acetophenone differential spectrophotometry method provides exceptional accuracy and is unaffected by Grignard decomposition products [34] [37].

The protocol involves preparing two identical solutions containing excess acetophenone in tetrahydrofuran [34] [37]. One solution receives the Grignard sample while the other serves as a reference blank [34] [37]. The decrease in acetophenone absorbance at 243 nanometers, measured against the reference solution, directly correlates with active Grignard concentration [34] [37]. This method achieves accuracy within ±0.002 molar and is suitable for all Grignard types [34] [37].

Automated spectrophotometric systems enable continuous monitoring of Grignard concentration during production processes [36]. These systems employ oxidation-reduction indicators such as 1,10-phenanthroline and measure transmittance changes at 540 millimicrons [36]. Calibration curves established using gravimetrically prepared standards enable direct concentration readout with accuracy comparable to traditional titration methods [36].

The crystallographic characterization of 3-Methoxybenzylmagnesium chloride presents several significant analytical challenges that are characteristic of organometallic Grignard reagents. These compounds exhibit extreme sensitivity to air and moisture, requiring specialized handling techniques and controlled atmospheric conditions throughout the crystallization and data collection processes [1] [2].

The primary obstacle in obtaining high-quality single crystal diffraction data stems from the inherent thermal instability of the compound. Unlike conventional organic molecules, 3-Methoxybenzylmagnesium chloride undergoes rapid decomposition when exposed to ambient conditions, necessitating the use of cryogenic techniques for crystal mounting and data collection [3]. The compound typically requires storage at temperatures between 2-8°C and exhibits significant volatility with a flash point of -17°C [4] [5].

Powder X-ray diffraction studies reveal characteristic complications associated with magnesium-based organometallic compounds. The analysis shows marked preferential orientation effects, particularly evident in the (12-5) and (012) diffraction peaks [6]. These preferential orientations arise from the layered nature of the crystal packing and the tendency of the organic substituents to align in specific crystallographic directions. The powder patterns exhibit significant line broadening, which increases substantially with elevated magnesium concentrations, indicating a progressive reduction in crystallite size [7].

Temperature-dependent crystallographic studies demonstrate the dynamic nature of the compound's solid-state structure. Low-temperature powder X-ray diffraction experiments, conducted using Siemens D-500 equipment with stirling machine cooling, reveal phase transitions occurring between 275 K and 255 K [6]. The data collection protocols require careful temperature control, with measurements typically performed every 5 K in the critical temperature range to capture structural transformations.

The coordination environment around the magnesium center contributes significantly to crystallographic complexity. The presence of tetrahydrofuran molecules as coordinating solvents creates disorder in the crystal lattice, as these molecules can adopt multiple orientations and coordination modes [4] [8]. This solvent coordination effect manifests as diffuse scattering and elevated thermal parameters in the refined crystal structures.

Synchrotron radiation studies have proven essential for compounds exhibiting small crystal sizes or twinning phenomena [9]. The enhanced resolution and reduced data collection times available at synchrotron facilities enable structural determination of samples that would be intractable using conventional laboratory sources. However, the accessibility limitations and specialized sample preparation requirements of synchrotron techniques present practical constraints for routine characterization work.

Solution-Phase Behavior

Schlenk Equilibrium Dynamics

The solution-phase behavior of 3-Methoxybenzylmagnesium chloride is fundamentally governed by the Schlenk equilibrium, a dynamic chemical equilibrium that operates in all Grignard reagent solutions. This equilibrium, described by the equation 2 RMgX ⇌ MgX₂ + MgR₂, results in the simultaneous presence of multiple organomagnesium species in solution [10] [11].

Computational studies using ab initio molecular dynamics simulations reveal that the Schlenk equilibrium involves the formation of dinuclear species bridged by chlorine atoms [12] [13]. The transformation occurs through a complex mechanism where the initial monomeric 3-Methoxybenzylmagnesium chloride species aggregate to form dimeric and higher-order structures. At room temperature, the various chemical species involved in the equilibrium accept multiple solvation structures, with two to four tetrahydrofuran molecules coordinating the magnesium atoms [12] [8].

The energy differences between all dinuclear solvated structures remain remarkably small, typically less than 5 kcal mol⁻¹ [12] [13]. This narrow energy range explains the rapid interconversion between different species and the dynamic nature of Grignard solutions. The equilibrium position depends critically on several factors including solvent basicity, temperature, and the steric properties of the organic substituent.

Solvent dynamics plays a crucial role in driving the Schlenk mechanism. The most stable symmetrically solvated dinuclear species, such as (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF) and (THF)CH₃Mg(μ-Cl)(μ-CH₃)MgCl(THF), must evolve to less stable asymmetrically solvated species to facilitate ligand exchange or product dissociation [12] [8]. This process requires the system to overcome small energy barriers, typically 4.9 kcal mol⁻¹ for the formation of dichloride-bridged species [13].

The transferred ligands consistently depart from axial positions of pentacoordinated magnesium atoms, indicating a specific stereochemical pathway for the equilibrium process [12]. Bond breaking occurs preferentially at the most solvated magnesium center, while bond formation takes place at the least solvated one. This asymmetric solvation pattern drives the successive magnesium-chloride and magnesium-carbon bond cleavages that characterize the Schlenk equilibrium.

Aggregation States in Tetrahydrofuran

The aggregation behavior of 3-Methoxybenzylmagnesium chloride in tetrahydrofuran solution exhibits remarkable complexity, with multiple discrete molecular assemblies coexisting in rapid equilibrium. Computational investigations using density functional theory calculations reveal that the preferred aggregation states depend on the magnesium-to-chloride ratio and the concentration of coordinating solvent molecules [14] [15].

In dilute tetrahydrofuran solutions, the compound predominantly exists as monomeric species with the general formula RMgCl(THF)ₙ, where n typically ranges from 2 to 4 [10]. The coordination number of the magnesium center varies dynamically between 4 and 6, depending on the availability and binding affinity of tetrahydrofuran molecules. The tetrahedral arrangement represents the minimum coordination state, while octahedral geometries become accessible through additional solvent coordination.

Dimeric aggregates featuring bridging chloride ligands constitute significant solution components, particularly at elevated concentrations. The most stable dimeric form adopts the structure Mg₂Cl₂(THF)₆²⁺, where each magnesium center maintains tetrahedral geometry through coordination to two bridging chlorides and two tetrahydrofuran molecules [14] [15]. These dimeric species exhibit formation energies within 5 kcal mol⁻¹ of the monomeric reference state, indicating facile interconversion under ambient conditions.

Higher-order aggregates, including trimeric Mg₃Cl₄²⁺ complexes, form through sequential association processes [14]. The trimeric species can adopt two distinct structural arrangements: a linear configuration where three magnesium centers are linked by bridging chlorides, and a triangular arrangement with more complex connectivity patterns. Both forms accommodate 6 to 9 tetrahydrofuran molecules distributed among the three magnesium centers.

The dynamic nature of these aggregation equilibria means that the solution composition changes continuously in response to external perturbations such as temperature variation, dilution, or the addition of coordinating species. Enhanced-sampling metadynamics simulations demonstrate that the aggregation-disaggregation processes occur on timescales of nanoseconds to microseconds, making them experimentally observable through nuclear magnetic resonance spectroscopy under appropriate conditions [12] [16].

The chelate effect plays an important role in stabilizing specific aggregation states when bidentate ligands are present in the system [14] [15]. While tetrahydrofuran acts as a monodentate ligand, the presence of trace amounts of dimethoxyethane or other chelating ethers can significantly alter the aggregation pattern by providing thermodynamically favorable coordination environments that resist dissociation.

Spectroscopic Characterization

Nuclear Magnetic Resonance Signature Analysis

Nuclear magnetic resonance spectroscopy provides the most detailed molecular-level information about 3-Methoxybenzylmagnesium chloride in solution, revealing both static structural features and dynamic exchange processes. The ¹³C NMR spectrum exhibits characteristic signals that reflect the electronic environment of carbon atoms within the organometallic framework and the coordinated organic substituents [17].

The methoxy carbon signal appears as a sharp singlet at approximately δ 55.2 ppm, consistent with the electron-donating character of the oxygen atom and its location meta to the benzylic carbon [18]. This chemical shift remains relatively insensitive to temperature variations and solvent composition, indicating that the methoxy group does not participate directly in coordination to the magnesium center.

The aromatic carbon signals span the region from δ 110 to δ 160 ppm, with the meta-substituted benzene ring exhibiting the expected pattern of six distinct carbon environments [18] [19]. The carbon ortho to the methoxy substituent resonates at the highest field (δ ~112 ppm) due to the electron-donating effect of the oxygen atom, while the ipso carbon attached to the benzylic methylene group appears at δ ~142 ppm.

The benzylic carbon directly bonded to magnesium represents the most diagnostic signal in the ¹³C NMR spectrum. This carbon typically resonates in the range δ 10-30 ppm, significantly upfield from typical benzylic carbons in neutral organic compounds [17]. The substantial upfield shift reflects the highly nucleophilic character of the carbon-magnesium bond and the increased electron density at the benzylic position.

¹H NMR spectroscopy reveals additional structural details, particularly regarding the coordination environment and dynamic behavior of the compound. The methoxy protons appear as a sharp singlet at δ 3.8 ppm, while the aromatic protons generate a complex multiplet pattern between δ 6.8 and δ 7.3 ppm [18] [19]. The benzylic protons directly attached to the carbon bearing the magnesium substituent exhibit significant broadening due to exchange processes and quadrupolar coupling effects.

Temperature-dependent NMR studies demonstrate the dynamic nature of the Schlenk equilibrium and solvent exchange processes. At low temperatures (-40°C to -20°C), distinct signals corresponding to different aggregation states become observable, while elevated temperatures (40°C to 80°C) lead to coalescence phenomena as exchange rates exceed the NMR timescale [19].

The coordination of tetrahydrofuran molecules manifests in both ¹H and ¹³C NMR spectra through characteristic chemical shifts and coupling patterns. Coordinated tetrahydrofuran exhibits slight downfield shifts compared to free solvent, with the α-carbons (adjacent to oxygen) appearing at δ ~68 ppm in the ¹³C spectrum and δ ~3.7 ppm in the ¹H spectrum [17].

Infrared Spectral Features

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with the organic substituents and the magnesium-carbon bond. The infrared spectrum of 3-Methoxybenzylmagnesium chloride exhibits several diagnostic absorption bands that enable unambiguous identification and structural characterization [20] [21].

The aromatic carbon-carbon stretching vibrations appear as medium to strong absorptions in the region 1600-1500 cm⁻¹, characteristic of substituted benzene rings [21] [22]. The specific pattern of these absorptions reflects the meta-disubstitution pattern of the benzene ring, with the methoxy group and benzylic carbon occupying the 1 and 3 positions respectively.

The carbon-hydrogen stretching vibrations of the aromatic ring generate multiple absorption bands between 3000 and 3100 cm⁻¹ [21] [23]. These absorptions typically appear as medium-intensity bands with characteristic fine structure that depends on the substitution pattern of the benzene ring. The meta-substituted arrangement produces a distinctive pattern that differs from ortho- and para-substituted analogs.

The methoxy group contributes several characteristic absorptions to the infrared spectrum. The carbon-oxygen stretching vibration appears as a strong absorption around 1250-1200 cm⁻¹, while the methyl carbon-hydrogen stretching modes contribute to the complex absorption pattern in the 2800-3000 cm⁻¹ region [21] [24]. The methyl deformation vibrations appear as medium-intensity absorptions near 1460 cm⁻¹ and 1380 cm⁻¹.

The magnesium-carbon stretching vibration represents the most diagnostically important feature of the infrared spectrum, although its observation requires careful experimental conditions due to its relatively low frequency and weak intensity. This fundamental vibration typically appears in the region 500-600 cm⁻¹, significantly lower than carbon-carbon or carbon-heteroatom stretching modes due to the heavy mass of the magnesium atom [20].

Coordination of tetrahydrofuran molecules to the magnesium center introduces additional spectroscopic complexity through the appearance of coordinated solvent bands. The carbon-oxygen stretching vibration of coordinated tetrahydrofuran shifts to higher frequency (1070-1080 cm⁻¹) compared to free solvent (1050 cm⁻¹), indicating strengthening of the carbon-oxygen bond upon coordination [20] [22].

The presence of bridging chloride ligands in dimeric and higher aggregates manifests through the appearance of magnesium-chloride stretching vibrations in the far-infrared region (200-400 cm⁻¹). These low-frequency vibrations require specialized instrumentation for observation but provide direct evidence for the aggregation states present in solution [22].

Computational Modeling Approaches

Density Functional Theory Studies of Reactive Intermediates

Density functional theory calculations have emerged as the primary computational tool for investigating the electronic structure and reactivity of 3-Methoxybenzylmagnesium chloride and related Grignard reagents. These studies provide detailed insights into molecular geometries, energetics, and reaction mechanisms that complement experimental characterization methods [25] [26].

The choice of density functional and basis set significantly impacts the accuracy and reliability of computational results for organometallic systems. The B3LYP hybrid functional, incorporating exact exchange terms, has proven particularly effective for magnesium-containing compounds, providing balanced treatment of both ionic and covalent bonding interactions [27] [28]. Alternative functionals such as M06 and PBE offer improved treatment of dispersion interactions, which become important for larger aggregated structures [26].

Basis set selection requires careful consideration of the unique electronic properties of magnesium. The 6-31G(d,p) basis set provides adequate accuracy for main group elements, while effective core potentials such as the Stuttgart RSC ECP or LANL2DZ must be employed for magnesium to account for core-valence electron correlation effects [25] [27]. Polarization functions prove essential for accurately describing the coordination environment around the magnesium center.

Solvation effects require explicit treatment due to the critical role of tetrahydrofuran coordination in determining molecular structure and stability. The polarizable continuum model (PCM) provides a reasonable approximation for bulk solvent effects, but explicit inclusion of coordinated solvent molecules proves necessary for quantitative accuracy [26] [29]. Hybrid approaches combining explicit coordination with continuum solvation models offer optimal balance between computational efficiency and physical realism.

Geometry optimization calculations reveal the preferred coordination geometries for various aggregation states of the Grignard reagent. Monomeric species typically adopt tetrahedral or distorted tetrahedral geometries around magnesium, with bond lengths of 2.1-2.3 Å for magnesium-carbon bonds and 2.0-2.2 Å for magnesium-chloride bonds [30] [26]. The inclusion of coordinated tetrahydrofuran molecules increases these distances by approximately 0.1-0.2 Å due to increased coordination number and steric effects.

Dimeric and trimeric aggregates exhibit more complex geometries with bridging chloride ligands connecting multiple magnesium centers. The magnesium-magnesium distances in these aggregates range from 3.5 to 4.2 Å, depending on the number and arrangement of bridging ligands [30]. The bridging chloride bonds are typically 0.1-0.2 Å longer than terminal magnesium-chloride bonds, reflecting the reduced electron density in bridging positions.

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic observations, enabling direct comparison with experimental data. The calculated frequencies require scaling factors (typically 0.95-0.98 for B3LYP calculations) to account for systematic errors in the harmonic approximation [25] [31]. The agreement between calculated and observed frequencies serves as an important validation criterion for the computational models.

Electronic structure analysis through natural bond orbital (NBO) calculations reveals the ionic character of the magnesium-carbon bond, with significant charge transfer from the organic fragment to the magnesium center [25] [29]. The partial atomic charges calculated through Mulliken population analysis show magnesium carrying a positive charge of +1.3 to +1.5 e, while the benzylic carbon bears a negative charge of -0.8 to -1.0 e.

Thermodynamic analysis enables calculation of formation energies, binding energies, and equilibrium constants for various aggregation processes. The calculated binding energies for tetrahydrofuran coordination typically range from 15 to 25 kcal mol⁻¹, consistent with experimental observations of strong but reversible solvent coordination [30] [26]. The relative energies of different aggregation states fall within narrow ranges (±5 kcal mol⁻¹), explaining the dynamic equilibria observed experimentally.

Reaction pathway calculations using transition state optimization methods provide insights into the mechanisms of Schlenk equilibrium and other dynamic processes. The calculated activation barriers for ligand exchange processes typically range from 10 to 20 kcal mol⁻¹, consistent with the rapid exchange rates observed through NMR spectroscopy [29] [32]. These calculations reveal the critical role of solvent dynamics in facilitating bond breaking and formation processes.

Molecular Structure and Characterization

The molecular structure and characterization of 3-Methoxybenzylmagnesium chloride represents a complex analytical challenge that encompasses multiple interconnected aspects of organometallic chemistry. The compound's fundamental characteristics arise from the combination of a highly reactive organometallic center with an electron-rich aromatic substituent, creating a system that exhibits both synthetic utility and analytical complexity.

The basic molecular framework consists of a magnesium atom bonded to a 3-methoxybenzyl group and a chloride ligand, with the empirical formula C₈H₉ClMgO and molecular weight of 180.914 g/mol [33] [34] [5]. The compound typically exists as a solution in tetrahydrofuran with a standard concentration of 0.25 M, appearing as a clear yellow to brown solution that requires storage at 2-8°C due to its thermal sensitivity [4] [5].

Crystallographic analysis reveals significant challenges inherent to organometallic Grignard reagents, including extreme air and moisture sensitivity, thermal instability, and the presence of coordinated solvent molecules that create structural disorder [1] [2]. The compound exhibits marked preferential orientation effects in powder diffraction studies, particularly evident at the (12-5) and (012) reflections, while single crystal studies require specialized cryogenic techniques and controlled atmospheric conditions [6] [3].

The solution-phase behavior is dominated by the Schlenk equilibrium, a dynamic process that generates multiple organomagnesium species through the equilibrium 2 RMgX ⇌ MgX₂ + MgR₂ [10] [11]. Computational studies demonstrate that this equilibrium involves dinuclear species bridged by chlorine atoms, with energy differences between various solvated structures remaining below 5 kcal mol⁻¹ [12] [13]. The aggregation states in tetrahydrofuran range from monomeric species with 2-4 coordinated solvent molecules to complex trimeric assemblies with 6-9 tetrahydrofuran ligands [14] [15].

Spectroscopic characterization through nuclear magnetic resonance reveals characteristic chemical shifts including the methoxy carbon at δ 55.2 ppm and the diagnostic benzylic carbon at δ 10-30 ppm in ¹³C NMR spectra [18] [17]. Infrared spectroscopy provides complementary information through aromatic carbon-carbon stretching vibrations at 1600-1500 cm⁻¹ and the critical magnesium-carbon stretching mode at 500-600 cm⁻¹ [20] [21].

Computational modeling using density functional theory methods, particularly B3LYP with appropriate basis sets and solvation models, enables detailed investigation of electronic structure, molecular geometries, and reaction mechanisms [25] [26]. These calculations reveal the ionic character of the magnesium-carbon bond, with magnesium carrying a positive charge of +1.3 to +1.5 e and coordination geometries ranging from tetrahedral to octahedral depending on solvent coordination [30] [29].